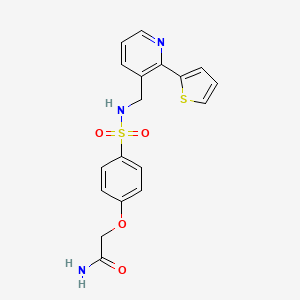

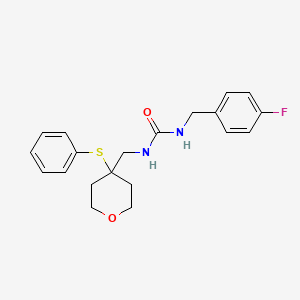

1-(4-fluorobenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-fluorobenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is also known as TAK-659 and has been identified as a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that plays a crucial role in the signaling pathways of immune cells, and its inhibition has been shown to have therapeutic benefits in the treatment of various diseases.

Applications De Recherche Scientifique

Structural Features and Antagonist Activity

A study by Zhang et al. (2008) on a series of 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, which includes compounds with structural similarities to the queried compound, revealed that specific structural features are critical for Neuropeptide S (NPS) antagonist activity. The research demonstrated the importance of a urea functionality at the 7-position for potent antagonist activity, and modifications to this part of the molecule significantly affect its potency. This finding suggests potential applications in designing NPS antagonists for therapeutic purposes (Yanan Zhang, B. Gilmour, H. Navarro, S. Runyon, 2008).

Gelation Properties

Lloyd and Steed (2011) investigated 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound that forms hydrogels across a range of acids at specific pH levels. The morphology and rheology of these gels can be tuned by the identity of the anion, showcasing the utility of urea derivatives in creating materials with adjustable physical properties. Such findings hint at the potential applications of similar urea derivatives in materials science, particularly in the development of hydrogels with tailored properties (G. Lloyd, J. Steed, 2011).

Synthesis and Radiolabeling

Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist featuring a 4-[18F]fluorobenzyl component, highlighting the compound's potential in PET imaging for medical diagnostics. This research demonstrates the utility of fluorobenzyl urea derivatives in developing radiolabeled compounds for imaging studies, providing a basis for exploring similar applications for the queried compound (P. Mäding, F. Füchtner, B. Johannsen, J. Steinbach, C. Hilger, M. Friebe, M. Halks-Miller, R. Horuk, R. Mohan, 2006).

Anticancer Activity

Research by Gaudreault et al. (1988) on 1-aryl-3-(2-chloroethyl) ureas, including structural analogs of the queried compound, evaluated their cytotoxicity against human adenocarcinoma cells. The findings suggest that specific aryl-urea derivatives possess significant anticancer activity, indicating potential research applications in developing new anticancer agents (R. Gaudreault, J. Lacroix, M. Pagé, L. Joly, 1988).

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2S/c21-17-8-6-16(7-9-17)14-22-19(24)23-15-20(10-12-25-13-11-20)26-18-4-2-1-3-5-18/h1-9H,10-15H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYWVAWVTCDTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)F)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2569920.png)

![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2569924.png)

![2-Methyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2569933.png)

![{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride](/img/structure/B2569939.png)

![ethyl 3-cyclopentyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2569940.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylonitrile](/img/structure/B2569941.png)

![(Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2569942.png)